

Application Notes: Synthesis of Substituted Tryptamines from 6-Benzylxyindole

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Compound of Interest

Compound Name: **6-Benzylxyindole**

Cat. No.: **B015660**

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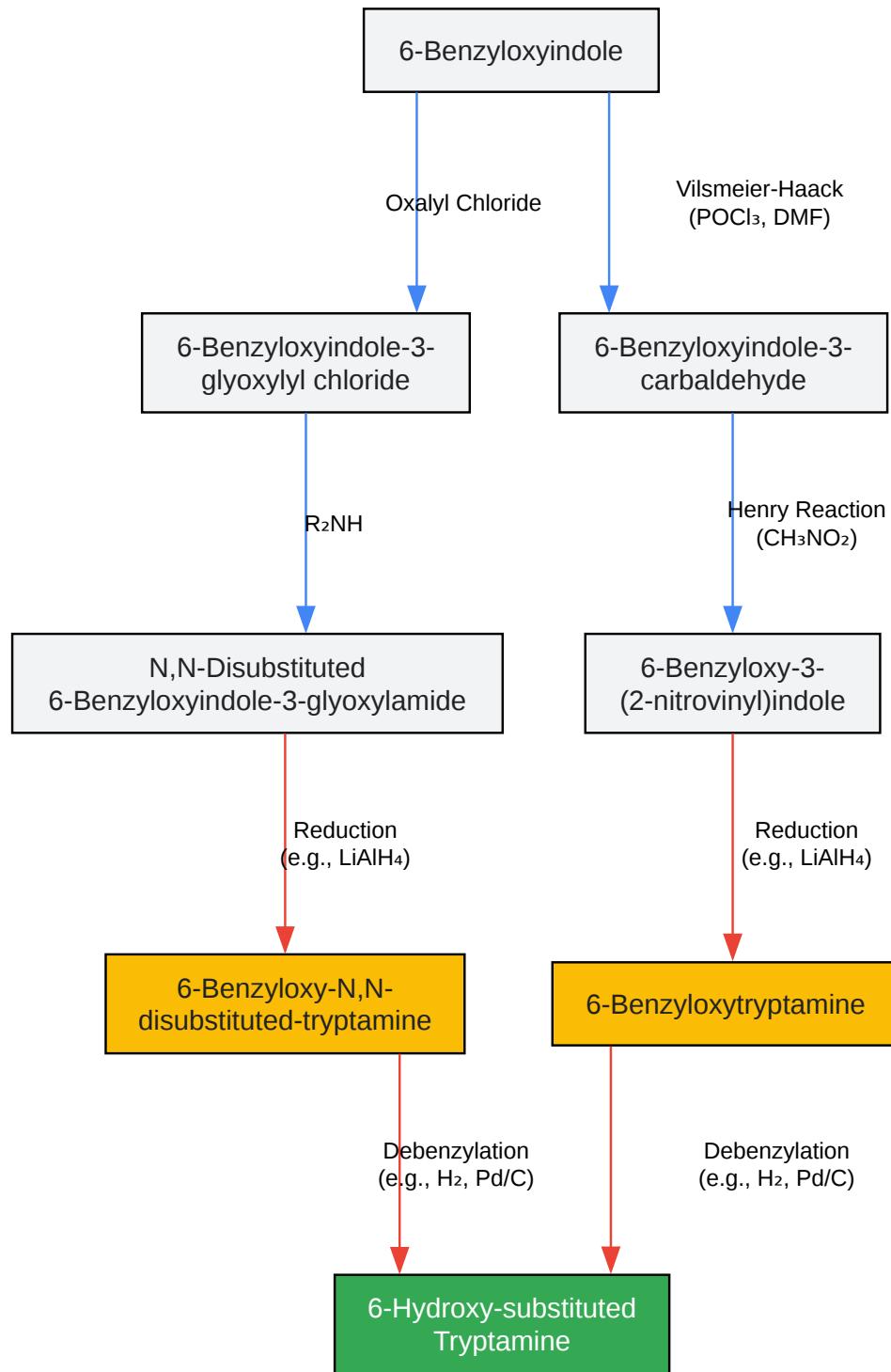
Introduction

Substituted tryptamines are a class of compounds featuring the tryptamine backbone, an indole ring system connected to an amino group by an ethyl sidechain.^[1] This scaffold is present in numerous biologically active molecules, including neurotransmitters like serotonin and psychedelic compounds like psilocybin.^[1] Consequently, synthetic routes to novel substituted tryptamines are of significant interest in medicinal chemistry and drug development. **6-Benzylxyindole** serves as a versatile and crucial starting material for the synthesis of 6-hydroxy-substituted tryptamines, as the benzyl group acts as a stable protecting group for the hydroxyl functionality, which can be removed in the final stages of a synthesis.

This document provides detailed protocols and application notes for several established synthetic routes to convert **6-benzylxyindole** into a variety of substituted tryptamines. The methods discussed include the Speeter-Anthony synthesis via a glyoxylamide intermediate and a route involving a nitrovinylindole intermediate, followed by the final deprotection step.

Overall Synthetic Workflow

The synthesis of substituted tryptamines from **6-benzylxyindole** can be approached through several key pathways. The choice of route often depends on the desired substitution on the amine and the availability of reagents. The following diagram illustrates the primary synthetic transformations described in these notes.

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Caption: General synthetic pathways from **6-benzyloxyindole** to tryptamines.

Route 1: Speeter-Anthony Synthesis via Glyoxylamide Intermediate

This route is highly versatile for producing N-substituted tryptamines. It involves an initial Friedel-Crafts acylation of **6-benzyloxyindole** at the electron-rich C3 position with oxalyl chloride, followed by amidation with a primary or secondary amine to form a glyoxylamide. The final step is the reduction of both the amide and ketone functionalities, typically with a strong reducing agent like lithium aluminum hydride (LiAlH_4). A similar procedure has been successfully applied to the synthesis of 4-hydroxy-N-isopropyltryptamine from 4-benzyloxyindole.^[2]

6-Benzylxyindole



1. Oxalyl Chloride, Et₂O



Intermediate

2. HNR¹R², Et₂O

N-R¹,R²-6-Benzylxyindole-
3-glyoxylamide



3. LiAlH₄, THF

6-Benzylxy-N,N-R¹,R²-tryptamine

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Caption: Workflow for the Speeter-Anthony synthesis.

Experimental Protocol 1: Synthesis of 6-Benzylxy-N,N-dimethyltryptamine

Step 1: Acylation and Amidation to form N,N-Dimethyl-6-benzylxyindole-3-glyoxylamide

- Dissolve **6-benzylxyindole** (1.0 eq) in anhydrous diethyl ether (Et_2O) in a flask equipped with a dropping funnel and a nitrogen inlet.
- Cool the solution to 0 °C in an ice bath.
- Add oxalyl chloride (2.0 eq) dropwise to the stirred solution.
- Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. An intermediate precipitate of the glyoxyl chloride is expected to form.
- Cool the mixture back to 0 °C and add a solution of dimethylamine (excess, ~4.0 eq, e.g., 40% solution in water or gas bubbled through the solvent) dropwise.
- Stir the reaction mixture overnight, allowing it to slowly warm to room temperature.
- Quench the reaction by carefully adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate in vacuo.
- Purify the resulting crude product by silica gel column chromatography to yield the glyoxylamide.

Step 2: Reduction to 6-Benzylxy-N,N-dimethyltryptamine

- Carefully add lithium aluminum hydride (LiAlH_4) (approx. 4.0 eq) to a flask containing anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C.
- Add a solution of the N,N-dimethyl-6-benzylxyindole-3-glyoxylamide (1.0 eq) in anhydrous THF dropwise to the LiAlH_4 suspension.
- After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

- Cool the reaction to 0 °C and quench sequentially by the cautious dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
- Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.
- Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude tryptamine.
- Further purification can be achieved via column chromatography or recrystallization.

Data Summary

| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield | Reference |
|-----------|--|--------------------|---------------|------------|----------|---------------|-----------|
| Amidation | 4-Benzyloxyindole, Isopropylamine | Oxalyl Chloride | Diethyl Ether | 0 to RT | 18 | 96% | [2] |
| Reduction | N-isopropyl-4-benzyloxy-3-indoleglyoxylamide | LiAlH ₄ | THF | Reflux | ~12 | 23% | [2] |

Route 2: Henry Reaction via Nitrovinylindole Intermediate

This pathway first introduces a formyl group at the C3 position of the indole ring using the Vilsmeier-Haack reaction.[3][4][5] The resulting **6-benzyloxyindole-3-carbaldehyde** then undergoes a Henry condensation with a nitroalkane, such as nitromethane, to produce a 3-(2-

nitrovinyl)indole derivative.^[6] The final step is the reduction of the nitro group and the alkene to form the tryptamine sidechain, which can be accomplished with LiAlH₄.^[7]

6-Benzylxyindole



1. POCl₃, DMF

6-Benzylxyindole-3- carbaldehyde



2. CH₃NO₂, NH₄OAc

6-Benzylxy-3- (2-nitrovinyl)indole



3. LiAlH₄, THF

6-Benzylxytryptamine

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Caption: Workflow for the Henry reaction pathway.

Experimental Protocol 2: Synthesis of 6-Benzylxytryptamine

Step 1: Vilsmeier-Haack Formylation

- In a three-neck flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (excess, ~5.0 eq) to 0 °C.
- Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise, keeping the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.
- Stir the mixture for 30 minutes at 0 °C, then add a solution of **6-benzylxyindole** (1.0 eq) in DMF.
- Allow the reaction to warm to room temperature and then heat to 35-40 °C for 2-3 hours.
- Cool the reaction mixture and pour it onto crushed ice, followed by the addition of aqueous sodium hydroxide until the solution is alkaline (pH > 8).
- The product aldehyde will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from ethanol or a similar solvent can be used for purification.

Step 2: Henry Reaction

- To a solution of **6-benzylxyindole-3-carbaldehyde** (1.0 eq) in nitromethane (used as reagent and solvent), add ammonium acetate (NH₄OAc) (1.2 eq).
- Heat the mixture to reflux (approx. 100 °C) for 1-2 hours.
- Cool the reaction mixture. The product, 6-benzylxy-3-(2-nitrovinyl)indole, will often crystallize out.
- Collect the solid product by filtration and wash with cold ethanol to afford the pure nitrovinyl derivative.

Step 3: Reduction to 6-Benzylxytryptamine

- Prepare a suspension of LiAlH₄ (4.0-5.0 eq) in anhydrous THF in a flask under nitrogen at 0 °C.
- Slowly add the solid 6-benzylxy-3-(2-nitrovinyl)indole (1.0 eq) in portions to the stirred LiAlH₄ suspension. Caution: The reaction can be vigorous.
- After the addition is complete, stir the reaction at room temperature for 1 hour, then heat to reflux for 3-4 hours until the starting material is consumed (monitor by TLC).
- Cool the reaction to 0 °C and perform a Fieser workup as described in Protocol 1, Step 2.
- Extract the product from the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain crude 6-benzylxytryptamine. Purify as needed by column chromatography.

Data Summary

| Step | Reactant | Key Reagents | Temp. (°C) | Typical Yield | Notes | Reference |
|-----------------|-------------------------|---|------------|---------------|--|-----------|
| Formylation | Electron-rich arene | POCl ₃ , DMF | 0 to 80 | Good to High | Reaction temperature is substrate-dependent. | [3] |
| Nitrovinylation | 2-Aryl-1H-indole | 2-Nitroacetophenone, H ₂ SO ₄ | 60 | High | Provides Z or E isomers with high selectivity. | [6] |
| Reduction | 3-(2-nitrovinyl)-indole | LiAlH ₄ | Reflux | Moderate | Other methods for this reduction are also known. | [7] |

Final Step: Catalytic Debenzylation

To obtain the final 6-hydroxytryptamine derivatives, the benzyl ether protecting group must be removed. The most common and effective method is catalytic transfer hydrogenation or hydrogenation with H₂ gas. Pearlman's catalyst (palladium hydroxide on carbon) is particularly effective for N-benzyl deprotection without cleaving benzyl ethers, while standard palladium on carbon (Pd/C) is used for cleaving benzyl ethers.[8]

6-Benzylxy-substituted Tryptamine

H_2 (g) or
Ammonium Formate
Catalyst: Pd/C
Solvent: EtOH or MeOH

6-Hydroxy-substituted Tryptamine

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Caption: Debenzylation of the tryptamine product.

Experimental Protocol 3: Debenzylation to 6-Hydroxytryptamine

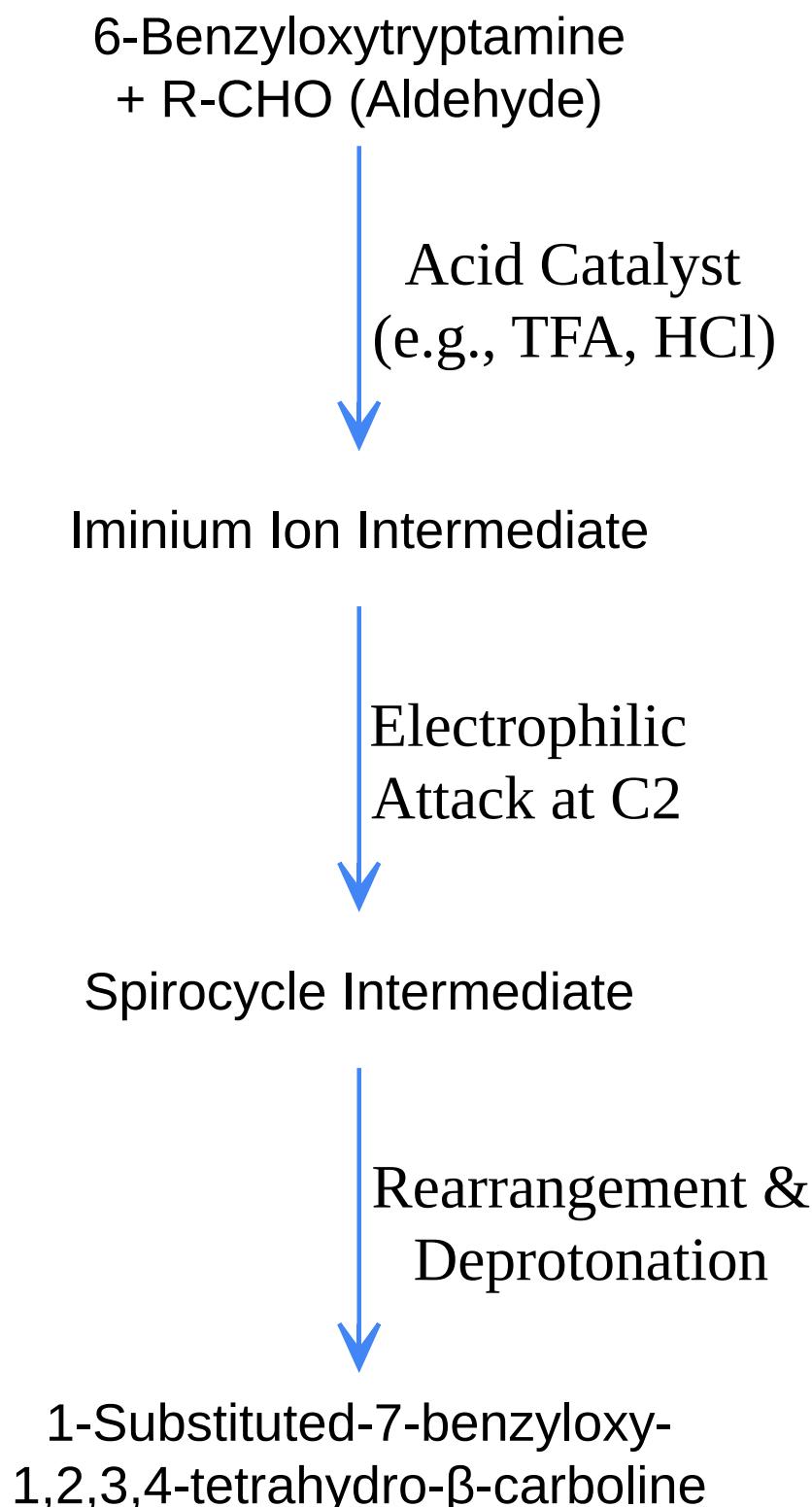
- Dissolve the 6-benzyloxy-substituted tryptamine (1.0 eq) in ethanol (EtOH) or methanol (MeOH).
- Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the substrate).
- For hydrogenation with H₂ gas: Place the mixture in a hydrogenation apparatus, flush with nitrogen, then fill with hydrogen gas (from a balloon or pressurized vessel). Stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material (typically 4-24 hours).
- For transfer hydrogenation: Add ammonium formate (4-5 eq) to the solution and heat to reflux for 1-3 hours.^[9]
- After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, washing the pad with additional solvent.
- Concentrate the filtrate under reduced pressure to yield the crude 6-hydroxytryptamine. The product is often prone to oxidation and should be handled under an inert atmosphere and purified promptly if necessary.

Data Summary

| Method | Hydrogen Source | Catalyst | Solvent | Conditions | Notes | Reference |
|------------------------|----------------------|-------------------------|-----------------------|--------------------|--|-----------|
| Hydrogenation | H ₂ (gas) | Pd(0) EnCat™ 30NP | EtOH | RT, overnight | A double layer balloon of hydrogen is sufficient. | [10] |
| Transfer Hydrogenation | Cyclohexene | Pd(0) EnCat™ 30NP | EtOH / Acetic Acid | 85 °C, 20- 38 h | Acetic acid is required for this donor. | [10] |
| Transfer Hydrogenation | Ammonium Formate | 10% Pd/C | MeOH | Reflux, 1-2 h | A rapid and common lab-scale method. | [9] |

Application: Pictet-Spengler Reaction

The synthesized tryptamines serve as valuable precursors for more complex heterocyclic structures. A primary application is the Pictet-Spengler reaction, where a β -arylethylamine (like tryptamine) condenses with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydro- β -carboline.[11][12] This reaction is fundamental in the synthesis of many alkaloids.[13][14]

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Caption: Mechanism of the Pictet-Spengler reaction.

This application note provides a robust framework for researchers to synthesize a range of substituted tryptamines starting from **6-benzyloxyindole**, a readily available precursor. The protocols are based on well-established chemical transformations and can be adapted for various substitution patterns, facilitating the exploration of new chemical space in drug discovery.

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